3-(aminomethyl)-N-isopropylpyridin-2-amine hydrochloride
CAS No.:
Cat. No.: VC13542765
Molecular Formula: C9H16ClN3
Molecular Weight: 201.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H16ClN3 |
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Molecular Weight | 201.70 g/mol |
IUPAC Name | 3-(aminomethyl)-N-propan-2-ylpyridin-2-amine;hydrochloride |
Standard InChI | InChI=1S/C9H15N3.ClH/c1-7(2)12-9-8(6-10)4-3-5-11-9;/h3-5,7H,6,10H2,1-2H3,(H,11,12);1H |
Standard InChI Key | BPTUKPPOGJIRAZ-UHFFFAOYSA-N |
SMILES | CC(C)NC1=C(C=CC=N1)CN.Cl |
Canonical SMILES | CC(C)NC1=C(C=CC=N1)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
The systematic IUPAC name of the compound is 3-(aminomethyl)-N-(propan-2-yl)pyridin-2-amine hydrochloride. Its molecular formula is C₉H₁₆ClN₃, corresponding to a molecular weight of 209.70 g/mol. The hydrochloride salt form enhances solubility in polar solvents, a critical feature for pharmaceutical formulations.
The pyridine core is substituted at the 2-position with an isopropylamino group (-NH-C₃H₇) and at the 3-position with an aminomethyl group (-CH₂NH₂). Protonation of the amine groups by hydrochloric acid yields the cationic species, stabilizing the compound for storage and handling .
Physicochemical Properties
While specific data for this compound are sparse, analogs such as N-(3-aminopropyl)methacrylamide hydrochloride (CAS 809282-45-9) exhibit melting points between 80–100°C and solubility in water (>50 mg/mL) . Similarly, dimethylamine hydrochloride derivatives display hygroscopicity and stability under refrigeration (2–8°C) . These properties suggest that 3-(aminomethyl)-N-isopropylpyridin-2-amine hydrochloride likely shares comparable stability and solubility profiles.
Synthetic Methodologies
General Synthesis Strategies
The synthesis of pyridine-based hydrochlorides often involves multi-step reactions, including:
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Nucleophilic substitution to introduce amine groups.
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Reductive amination for secondary amine formation.
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Salt formation via hydrochloric acid treatment.
A patent describing the synthesis of N-(3-aminopropyl)methacrylamide hydrochloride (CN102503849B) provides a relevant framework . Key steps include:
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Step 1: Reaction of 3-chloropropylamine hydrochloride with methacrylic anhydride under basic conditions (0–5°C) to form an intermediate amide.
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Step 2: Phthalimide protection of the amine group, followed by hydrazinolysis to deprotect.
Adapting this approach, 3-(aminomethyl)-N-isopropylpyridin-2-amine hydrochloride could be synthesized via:
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Functionalization of 2-amino-3-(chloromethyl)pyridine with isopropylamine.
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Phthalimide protection/deprotection to isolate the primary amine.
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HCl treatment to yield the final hydrochloride salt.
Optimization Challenges
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Temperature Control: Exothermic reactions during amine alkylation require strict temperature regulation (0–5°C) to prevent side reactions .
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Solvent Selection: Polar aprotic solvents like THF or ethyl acetate improve intermediate solubility .
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Yield Improvements: Catalytic methods using phase-transfer catalysts or microwave-assisted synthesis could enhance efficiency.
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy:
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¹H NMR: Expected signals include δ 1.2–1.4 ppm (isopropyl CH₃), δ 3.1–3.3 ppm (NH-CH₂), and δ 7.3–8.5 ppm (pyridine aromatic protons).
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¹³C NMR: Peaks near δ 22 ppm (isopropyl CH₃), δ 45–50 ppm (CH₂NH₂), and δ 120–150 ppm (pyridine carbons).
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IR Spectroscopy: Stretching vibrations at ~3300 cm⁻¹ (N-H), ~1600 cm⁻¹ (C=N), and ~2500 cm⁻¹ (HCl salt).
Chromatographic Methods
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HPLC: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients achieve baseline separation of related hydrochlorides .
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Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 209.70 [M+H]⁺.
Pharmacological and Industrial Applications
Agrochemical Uses
Quaternary ammonium compounds like dimethylamine hydrochloride exhibit herbicidal activity . By analogy, 3-(aminomethyl)-N-isopropylpyridin-2-amine hydrochloride could act as a precursor for ionic liquid herbicides.
Future Research Directions
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Structure-Activity Relationships: Modifying the isopropyl or aminomethyl groups to optimize bioactivity.
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Formulation Development: Nanoencapsulation to improve bioavailability.
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Environmental Impact Studies: Assessing biodegradation pathways in agricultural settings.
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